molecular formula C15H20ClNO B2807782 2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 731833-60-6

2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No. B2807782
CAS RN: 731833-60-6
M. Wt: 265.78
InChI Key: VEFBUBYOMNKMMO-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone (CETE) is a synthetic compound that has been studied for various applications in scientific research. CETE is a derivative of quinoline and has a chloro-substituted ethanone group. It has been used in a variety of research studies in fields such as chemistry, biochemistry, pharmacology, and medicine.

Scientific Research Applications

Novel Synthetic Approaches and Chemical Interactions

  • Synthetic Methodologies for Quinoline Derivatives : Research has developed various synthetic methods for quinoline derivatives, highlighting their importance in chemical synthesis. For example, the novel approach to 2,2-disubstituted 1,2-dihydro-4-phenylquinolines via a mechanism involving a 6π-electrocyclic rearrangement demonstrates the versatility of quinoline compounds in organic synthesis (Walter, 1994).

Applications in Catalysis

  • Catalytic Behavior of Quinoline Derivatives : Studies on iron and cobalt complexes bearing quinoxalinyl-iminopyridines, derived from quinoline compounds, have shown promising catalytic activities towards ethylene reactivity, indicating the potential of quinoline derivatives in catalysis and polymerization processes (Sun et al., 2007).

Pharmaceutical Applications

  • Anticancer and Antimicrobial Activities : Quinoline derivatives exhibit significant biological activities. For instance, a quinoline derivative has shown high antiproliferative activity and potential as an anti-cancer agent by intercalating with DNA and inhibiting key cellular processes (Via et al., 2008). Additionally, various quinoline compounds have been synthesized with significant antimicrobial activities against bacterial and fungal strains, demonstrating their potential in developing new antimicrobial agents (Kategaonkar et al., 2010).

Antioxidant and DNA Interaction Studies

  • Antioxidant Properties and DNA Binding : Novel chloroquinoline derivatives have been explored for their antioxidant activity and ability to interact with DNA, suggesting their potential in pharmaceutical applications for managing oxidative stress and as therapeutic agents (Murugavel et al., 2017).

properties

IUPAC Name

2-chloro-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-7,11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFBUBYOMNKMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)CCl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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